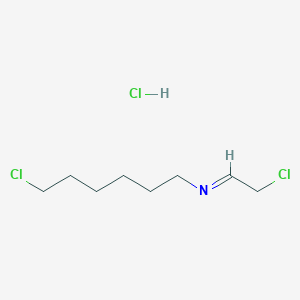

2-(hexamethyleneimino)ethyl chloride HCl

Description

Nomenclature and Chemical Identity of 2-(Hexamethyleneimino)ethyl Chloride Hydrochloride

The systematic naming and identification of a chemical compound are crucial for unambiguous communication in scientific research. 2-(Hexamethyleneimino)ethyl chloride hydrochloride is known by several synonyms, including 1-(2-Chloroethyl)azepane hydrochloride and N-(2-Chloroethyl)hexahydro-1H-azepine hydrochloride. scbt.comlookchem.com The Chemical Abstracts Service (CAS) has assigned the number 26487-67-2 to this compound. scbt.comguidechem.com

The molecular formula of the hydrochloride salt is C₈H₁₇Cl₂N, and its molecular weight is approximately 198.14 g/mol . scbt.comthermofisher.com The structure consists of an azepane ring linked through its nitrogen atom to an ethyl chloride chain. The hydrochloride salt is formed by the protonation of the nitrogen atom.

| Identifier | Value |

|---|---|

| CAS Number | 26487-67-2 |

| Molecular Formula | C₈H₁₇Cl₂N |

| Molecular Weight | 198.14 g/mol |

| IUPAC Name | 1-(2-chloroethyl)azepan-1-ium chloride |

| Synonyms | 1-(2-Chloroethyl)azepane hydrochloride, N-(2-Chloroethyl)hexahydro-1H-azepine hydrochloride |

Core Structural Moieties: Azepane Ring and Chloroethyl Functional Group

The chemical reactivity and synthetic utility of 2-(hexamethyleneimino)ethyl chloride HCl are dictated by its two primary structural components: the azepane ring and the chloroethyl functional group.

The azepane ring , also known as hexamethyleneimine (B121469) or hexahydroazepine, is a seven-membered saturated heterocycle containing one nitrogen atom. wikipedia.orgnih.gov This cyclic secondary amine is a precursor to various pharmaceuticals and pesticides. wikipedia.org The presence of the nitrogen atom within the ring imparts basic properties and allows for further functionalization. Azepane-containing compounds are found in a variety of drug molecules. wikipedia.org

The chloroethyl functional group (-CH₂CH₂Cl) is a key reactive site within the molecule. It is an alkyl halide, a class of compounds known for their versatility in organic synthesis. orgoreview.comunacademy.com The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through substitution reactions.

General Overview of Alkyl Halides and Tertiary Amine Derivatives in Contemporary Organic Synthesis Research

Alkyl halides , or haloalkanes, are foundational organic compounds that serve as precursors for a multitude of other chemical classes. orgoreview.comunacademy.com They are widely used in substitution and elimination reactions. numberanalytics.commasterorganicchemistry.com The reactivity of alkyl halides is influenced by the nature of the halogen and the structure of the alkyl group. numberanalytics.com They are instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com

Tertiary amine derivatives are a significant class of organic compounds characterized by a nitrogen atom bonded to three carbon atoms. illinois.edunews-medical.net These compounds are prevalent in pharmaceuticals, with over 40% of drugs and drug candidates containing an amine functional group, a significant portion of which are tertiary amines. illinois.edunews-medical.net Tertiary amines often enhance a drug's solubility and are crucial for its biological activity. illinois.edu The development of novel methods for the synthesis of tertiary amines is an active area of research, aiming to create more efficient and versatile synthetic routes. illinois.edunews-medical.neteuropeanpharmaceuticalreview.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16Cl3N |

|---|---|

Molecular Weight |

232.6 g/mol |

IUPAC Name |

2-chloro-N-(6-chlorohexyl)ethanimine;hydrochloride |

InChI |

InChI=1S/C8H15Cl2N.ClH/c9-5-3-1-2-4-7-11-8-6-10;/h8H,1-7H2;1H |

InChI Key |

YBUZCJHFTGTBHK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCl)CCN=CCCl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexamethyleneimino Ethyl Chloride Hcl

Established Synthetic Pathways: Chlorination of Corresponding Amino Alcohols

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. For amino alcohols such as 2-(hexamethyleneimino)ethanol, this reaction must be conducted under conditions that are selective for the hydroxyl group while managing the reactivity of the amine functionality.

Thionyl Chloride-Mediated Synthetic Routes

The most widely employed reagent for the chlorination of amino alcohols is thionyl chloride (SOCl₂). chemicalforums.com This method is favored due to its efficiency and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The reaction mechanism proceeds through several key steps. Initially, the hydroxyl group of the amino alcohol attacks the sulfur atom of thionyl chloride. Concurrently, the hydrogen chloride generated in situ protonates the basic nitrogen atom of the hexamethyleneimino group, forming a quaternary ammonium (B1175870) species. cdnsciencepub.comscholaris.ca This immediate protonation is crucial as it prevents the amine from engaging in undesired side reactions. organic-chemistry.org The intermediate chlorosulfite ester then undergoes nucleophilic attack by a chloride ion, proceeding via an Sₙ2 mechanism, which results in the formation of the final alkyl chloride product with an inversion of stereochemistry at the carbon center. cdnsciencepub.com

A common procedure involves the slow, dropwise addition of the amino alcohol to a cooled solution of thionyl chloride. orgsyn.org This "inverse addition" method keeps the thionyl chloride in excess, ensuring that the amino alcohol is rapidly protonated upon introduction, which helps to suppress side reactions and maintain a homogenous reaction mixture. organic-chemistry.orgorgsyn.org

Table 1: Typical Reaction Parameters for Thionyl Chloride-Mediated Chlorination of Amino Alcohols

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts hydroxyl group to chloride. |

| Precursor | 2-(Hexamethyleneimino)ethanol | The starting amino alcohol. |

| Addition Method | Inverse Addition (Alcohol to SOCl₂) | Minimizes side reactions by ensuring rapid protonation of the amine. organic-chemistry.org |

| Temperature | 0–30°C (Ice Bath Cooling) | Controls the highly exothermic reaction. orgsyn.orgorgsyn.org |

| Solvent | Often neat or in solvents like DME | Provides a medium for the reaction. orgsyn.org |

Investigation of Alternative Chlorinating Reagents and Conditions

While thionyl chloride is the predominant reagent, other chlorinating agents can be considered for the conversion of alcohols to alkyl chlorides. These alternatives may be explored to overcome specific challenges or to suit different process requirements.

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are potent chlorinating agents capable of converting primary and secondary alcohols into alkyl chlorides. vaia.com However, their high reactivity can lead to challenges in selectivity, especially with bifunctional molecules like amino alcohols. Careful control of reaction conditions is necessary to avoid unwanted side reactions.

Lucas Reagent (ZnCl₂ in conc. HCl): This reagent is traditionally used for distinguishing between primary, secondary, and tertiary alcohols. It can also be employed for the chlorination of some alcohols, including amino alcohols, often requiring heat to drive the reaction to completion for primary alcohols. chemicalforums.comsciencemadness.org The process involves the formation of a complex zinc-chloro-acid which facilitates the chlorination. sciencemadness.orggoogle.com

Cyanuric Chloride: In combination with N,N-dimethylformamide (DMF), 2,4,6-trichloro cdnsciencepub.comorganic-chemistry.orgsciencemadness.orgtriazine (cyanuric chloride) can efficiently convert alcohols to their corresponding chlorides at room temperature in solvents like methylene (B1212753) chloride. sciencemadness.org This system forms a Vilsmeier-type reagent in situ that acts as the active chlorinating species.

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and purity of 2-(hexamethyleneimino)ethyl chloride HCl, careful optimization of several reaction parameters is essential.

Solvent Selection and Reaction Temperature Control

The reaction between amino alcohols and thionyl chloride is highly exothermic, necessitating stringent temperature control. orgsyn.org Typically, the reaction is carried out in an ice bath to maintain a temperature between 5°C and 15°C. google.com This prevents the vigorous evolution of gaseous byproducts that could lead to loss of reagent and ensures the stability of the desired product. orgsyn.org

The choice of solvent can also influence the reaction's outcome. While the reaction can be run "neat" (without a solvent), using an inert solvent can help to moderate the reaction rate and improve handling. Solvents such as 1,2-dimethoxyethane (B42094) (DME), isopropyl acetate, and dichloromethane (B109758) have been found to be effective. organic-chemistry.org The use of a solvent can help keep the protonated amino alcohol salt in solution, promoting a homogenous and efficient reaction. orgsyn.org

Stoichiometric Considerations for Precursor Reactants

The molar ratio of the reactants is a critical factor. Generally, thionyl chloride is used in a slight stoichiometric excess relative to the amino alcohol. google.com A common molar ratio is between 1.05 and 1.2 moles of thionyl chloride for every mole of the amino alcohol. google.com This excess ensures the complete conversion of the alcohol to the alkyl chloride. After the initial reaction, the mixture is often stirred for an additional period to ensure the reaction goes to completion. orgsyn.org

Advanced Purification Techniques for Laboratory and Industrial Scale Synthesis

The crude product obtained from the synthesis is typically a semi-solid mixture containing the desired hydrochloride salt along with residual reagents and byproducts. orgsyn.org Effective purification is necessary to achieve the required purity standards.

Recrystallization: This is the most common and effective method for purifying solid organic hydrochloride salts. The crude product is dissolved in a suitable solvent, often absolute ethanol, which also serves to decompose any remaining thionyl chloride. orgsyn.orggoogle.com The solution is heated to boiling, filtered while hot to remove insoluble impurities, and then cooled to induce crystallization of the pure product. orgsyn.org For salts that are highly soluble in ethanol, other solvents like 2-propanol may be preferred, sometimes with the addition of a less polar co-solvent like diethyl ether to precipitate the salt. researchgate.net

Solvent Washing: Before recrystallization, the crude solid can be washed with a non-polar organic solvent, such as diethyl ether or acetone. researchgate.net This step is effective for removing non-polar impurities, as the ionic hydrochloride salt is generally insoluble in such solvents.

Adsorbent Treatment: In some cases, the dissolved product may be treated with activated charcoal during the recrystallization process. This is useful for removing colored impurities and other minor organic contaminants. researchgate.net

Table 2: Summary of Purification Techniques for this compound

| Technique | Description | Application |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent (e.g., ethanol, 2-propanol) and allowing it to crystallize upon cooling. orgsyn.orgresearchgate.net | Primary method for achieving high purity by separating the product from soluble and insoluble impurities. |

| Solvent Washing | Washing the solid crude product with a solvent in which it is insoluble (e.g., diethyl ether, acetone). researchgate.net | Removes non-polar impurities prior to recrystallization. |

| Charcoal Treatment | Adding activated charcoal to the hot solution during recrystallization. researchgate.net | Removes colored impurities and trace organic contaminants. |

| Vacuum Drying | Drying the final crystalline product under vacuum. orgsyn.org | Removes residual solvents to yield a dry, free-flowing solid. |

Chemical Reactivity and Mechanistic Investigations of 2 Hexamethyleneimino Ethyl Chloride Hcl

Role as an Alkylating Agent in Nucleophilic Substitution Reactions

The principal role of 2-(hexamethyleneimino)ethyl chloride in chemical synthesis is that of an alkylating agent. The molecule contains a primary carbon atom bonded to a chlorine atom, which is a good leaving group. This structural feature makes it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgmasterorganicchemistry.com

The SN2 mechanism involves a backside attack on the electrophilic carbon by a nucleophile, leading to a concerted process where the carbon-nucleophile bond is formed simultaneously as the carbon-chlorine bond is broken. masterorganicchemistry.comyoutube.com This pathway results in the inversion of stereochemical configuration at the carbon center, although this is not relevant for the ethyl chain of the title compound. The reactivity of 2-(hexamethyleneimino)ethyl chloride is characteristic of primary alkyl halides, which are highly favored in SN2 reactions due to minimal steric hindrance. masterorganicchemistry.commasterorganicchemistry.com

N-alkylation is a fundamental method for the synthesis of more complex amines and polyamines, which are organic compounds containing multiple amino groups. tcichemicals.comnih.gov 2-(Hexamethyleneimino)ethyl chloride is an effective reagent for the alkylation of primary and secondary amines. This reaction leads to the formation of a new carbon-nitrogen bond, extending the amine substrate with the 2-(hexamethyleneimino)ethyl group.

The reaction typically proceeds by the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbon of the ethyl chloride moiety. This process is a classic example of an SN2 reaction. nih.gov Such alkylations are crucial steps in building the carbon-nitrogen framework of polyamines, which are important in biological systems and as building blocks for more complex molecules. tcichemicals.comnih.gov However, the reaction can sometimes lead to a mixture of products, including secondary amines, tertiary amines, and quaternary ammonium (B1175870) salts, requiring careful control of reaction conditions. nih.gov

Table 1: Illustrative Examples of N-Alkylation Reactions

| Nucleophile (Amine) | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | 2-(Hexamethyleneimino)ethyl chloride | R-NH-(CH₂)₂-N(CH₂)₆ | SN2 |

| Secondary Amine (R₂-NH) | 2-(Hexamethyleneimino)ethyl chloride | R₂-N-(CH₂)₂-N(CH₂)₆ | SN2 |

2-(Hexamethyleneimino)ethyl chloride is a suitable substrate for O-alkylation reactions, most notably the Williamson ether synthesis. wikipedia.orgchemeurope.com This long-established and versatile method is used to prepare both symmetrical and asymmetrical ethers. chemeurope.com The reaction involves the deprotonation of an alcohol by a strong base to form a more nucleophilic alkoxide ion. This alkoxide then acts as the nucleophile in an SN2 reaction with a primary alkyl halide, such as 2-(hexamethyleneimino)ethyl chloride. masterorganicchemistry.comstudy.com

The mechanism adheres to the SN2 pathway, where the alkoxide performs a backside attack on the carbon atom bearing the chlorine. wikipedia.org The preference for primary alkylating agents like 2-(hexamethyleneimino)ethyl chloride is critical, as secondary and tertiary alkyl halides tend to undergo competing elimination reactions. masterorganicchemistry.comchemeurope.com This reaction provides a reliable route to introduce the 2-(hexamethyleneimino)ethyl group, forming an ether linkage.

Table 2: Williamson Ether Synthesis with 2-(Hexamethyleneimino)ethyl Chloride

| Alcohol Substrate (R-OH) | Base | Nucleophile | Expected Ether Product |

|---|---|---|---|

| Methanol (CH₃OH) | Sodium Hydride (NaH) | Methoxide (CH₃O⁻) | CH₃-O-(CH₂)₂-N(CH₂)₆ |

| Phenol (C₆H₅OH) | Potassium Carbonate (K₂CO₃) | Phenoxide (C₆H₅O⁻) | C₆H₅-O-(CH₂)₂-N(CH₂)₆ |

In addition to nitrogen and oxygen nucleophiles, 2-(hexamethyleneimino)ethyl chloride can react with carbon and sulfur nucleophiles.

C-Alkylation: Carbon-carbon bond formation can be achieved using carbanions as nucleophiles. For instance, enolates derived from 1,3-dicarbonyl compounds like ethyl acetoacetate can be alkylated in the presence of a base. researchgate.net The reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the enolate attacks the primary alkyl chloride. This method is a powerful tool for carbon chain elongation. researchgate.net Another prominent C-alkylation method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.com This reaction introduces the alkyl group onto the aromatic ring.

S-Alkylation: Sulfur nucleophiles, such as thiolates (RS⁻) or thiourea, are generally excellent nucleophiles and react readily with primary alkyl halides. The alkylation of ethylenethiourea with alkyl halides in the presence of an acid is a known method for synthesizing S-alkyl-isothioureas. researchgate.net The high nucleophilicity of sulfur ensures that the SN2 reaction is typically efficient, leading to the formation of a new carbon-sulfur bond and the corresponding thioether or isothiourea derivative.

The outcome of nucleophilic substitution reactions involving 2-(hexamethyleneimino)ethyl chloride is highly dependent on the reaction conditions. Key factors include the choice of solvent and the use of a base.

Solvent Effects: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred. youtube.commdpi.com These solvents can solvate the cation but not the nucleophile, leaving the nucleophile "bare" and highly reactive. In contrast, protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thereby slowing down the SN2 reaction rate. youtube.com

Base Catalysis with K₂CO₃: Potassium carbonate (K₂CO₃) is a widely used inorganic base in organic synthesis due to its low cost, moderate basicity, and environmental friendliness. alfa-chemistry.com In the context of alkylation reactions, K₂CO₃ serves multiple purposes. It can act as a base to deprotonate weakly acidic nucleophiles like phenols or some amines, thereby increasing their nucleophilicity. alfa-chemistry.comgoogle.com It is also frequently used as an acid scavenger to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the products. alfa-chemistry.com For example, in the synthesis of polyamines, K₂CO₃ is often used to facilitate the cycloaddition reaction between a protected diamine and a dihaloalkane. nih.govresearchgate.net Its heterogeneous nature in many organic solvents can also simplify workup procedures. researchgate.net

Table 3: Effect of Reaction Conditions on Alkylation Efficiency

| Parameter | Condition | Rationale for SN2 Reactions |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Enhances nucleophilicity by not solvating the nucleophile. |

| Solvent | Protic (e.g., Ethanol, Water) | Decreases reaction rate by solvating the nucleophile through hydrogen bonding. |

| Base | K₂CO₃ | Deprotonates weakly acidic nucleophiles (e.g., phenols) and acts as an acid scavenger. |

| Temperature | Moderate | Higher temperatures can favor the competing E2 elimination pathway, especially with stronger bases. |

SN2 Reaction Pathways with Various Nucleophiles

Intramolecular Reactivity and Cyclization Pathways (if applicable)

While primarily used in intermolecular reactions, molecules containing both a nucleophile and a leaving group, like an alkyl halide, have the potential to undergo intramolecular reactions to form cyclic products. masterorganicchemistry.com For a derivative of 2-(hexamethyleneimino)ethyl chloride to undergo intramolecular cyclization, a nucleophilic center would need to be present elsewhere in the molecule in a sterically favorable position.

For instance, if the hexamethyleneimino ring were to be opened or modified to contain a nucleophilic group (such as a hydroxyl or amino group) at an appropriate distance from the ethyl chloride moiety, an intramolecular SN2 reaction could occur. Such reactions are particularly favorable for the formation of 5- and 6-membered rings. masterorganicchemistry.com However, in its standard form, 2-(hexamethyleneimino)ethyl chloride itself is not predisposed to intramolecular cyclization, as the existing tertiary amine is already part of a stable saturated ring and lacks a readily available nucleophilic site for an internal attack on the ethyl chloride group. Its reactivity is therefore dominated by intermolecular alkylation pathways.

Exploration of Catalytic Activities in Organic Transformations

A comprehensive review of scientific literature and chemical databases indicates that while 2-(hexamethyleneimino)ethyl chloride HCl is utilized as a reagent and an intermediate in organic synthesis, there is a notable absence of published research detailing its specific applications as a catalyst in organic transformations. guidechem.comguidechem.comlookchem.com The available information primarily characterizes it as a building block for the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.comguidechem.com

Despite its classification under "Catalyst and Auxiliary" by some chemical suppliers, empirical studies demonstrating its catalytic efficacy, including detailed reaction mechanisms, substrate scope, and performance metrics such as yield and selectivity, are not present in the accessible scientific literature. Consequently, no data tables or detailed research findings on its catalytic activities can be presented. Further research would be necessary to explore and establish any potential catalytic role for this compound in organic chemistry.

Strategic Applications of 2 Hexamethyleneimino Ethyl Chloride Hcl As a Synthetic Precursor

Building Block for Complex Organic Molecules

The presence of a reactive alkyl chloride makes 2-(hexamethyleneimino)ethyl chloride a valuable precursor for introducing the azepane-ethyl side chain into a wide range of organic structures. This moiety is of interest in drug discovery, as azepane-based compounds have demonstrated a variety of pharmacological properties. nih.gov

Synthesis of Novel Heterocyclic Scaffolds

As an alkylating agent, 2-(hexamethyleneimino)ethyl chloride can be employed in the construction of new and complex heterocyclic systems. While the azepane ring itself is a stable seven-membered heterocycle, the entire molecule can act as a precursor to larger, more elaborate scaffolds. researchgate.netnih.gov This is typically achieved through reactions where the chloroethyl group acts as an electrophile.

For instance, in a general synthetic strategy, it can react with molecules containing two nucleophilic centers. This can lead to a cyclization reaction that incorporates the azepane-ethyl structure into a new, larger ring system. Such strategies are fundamental in synthetic chemistry for accessing novel molecular architectures that may serve as scaffolds for new therapeutic agents or functional materials. nih.govchemistryviews.org The ability to introduce specific substituents and conformational constraints via the azepane ring is often important for tailoring the biological activity of the final compound. lifechemicals.com

Preparation of Precursors for Pharmacologically Relevant Compounds

A significant application of 2-(hexamethyleneimino)ethyl chloride is in the synthesis of precursors for compounds with potential pharmacological relevance. The azepane motif is found in numerous bioactive molecules and approved drugs. nih.govlifechemicals.com The title compound provides a straightforward method for incorporating the N-ethylazepane side chain, which can be crucial for a molecule's interaction with biological targets.

An important example is its use in the synthesis of the sigma-1 (σ1) receptor ligand SN56. The structure of SN56 is 3-(2-(azepan-1-yl)ethyl)-6-propylbenzo[d]thiazol-2(3H)-one. In the synthesis of this molecule, 2-(hexamethyleneimino)ethyl chloride serves as the precursor that provides the entire "2-(azepan-1-yl)ethyl" side chain. This is attached to the nitrogen atom of the 6-propylbenzo[d]thiazol-2(3H)-one core via a nucleophilic substitution reaction, where the heterocyclic nitrogen displaces the chloride atom. This reaction is a key step in building the final, pharmacologically relevant structure.

Applications in Radiochemical Synthesis and Imaging Probe Development

The development of radiolabeled molecules for in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET) requires precursors that can be easily and efficiently labeled with a radionuclide. 2-(Hexamethyleneimino)ethyl chloride is a suitable precursor for such applications due to its reactive chloride group.

Synthesis of Radiolabeled Ligand Precursors (e.g., [3H]-SN56)

Radiolabeled ligands are essential tools for studying receptor binding characteristics. researchgate.net The compound SN56, synthesized using 2-(hexamethyleneimino)ethyl chloride as a precursor, has been developed into a tritiated radioligand, [3H]-SN56, for studying the σ1 receptor. researchgate.net This radioligand serves as a valuable alternative to other probes, offering high affinity and selectivity. researchgate.netnih.gov The synthesis of [3H]-SN56 involves preparing a brominated precursor of SN56, which is then subjected to catalytic tritiation to replace the bromine atom with tritium (B154650) ([3H]). researchgate.net

The resulting radioligand, [3H]-SN56, exhibits specific, saturable, and reversible binding to the σ1 receptor, making it a powerful tool for radioligand binding assays. researchgate.netnih.gov

| Parameter | Value | Description |

|---|---|---|

| Kd (Dissociation Constant) | 0.069 ± 0.0074 nM | A measure of the radioligand's binding affinity for the receptor. A lower Kd indicates higher affinity. |

| Bmax (Maximum Receptor Density) | 340 ± 10 fmol/mg | The total concentration of σ1 receptor binding sites in the tissue sample. |

Preparation of Fluorine-18 (B77423) Labeled Compounds via Alkylation Strategies

For PET imaging, the radionuclide fluorine-18 (18F) is widely used. One of the most common methods for incorporating 18F into a molecule is through nucleophilic aliphatic substitution (SN2) reactions. nih.gov In this strategy, a precursor molecule containing a good leaving group (such as chloride, bromide, tosylate, or mesylate) is reacted with [18F]fluoride.

2-(Hexamethyleneimino)ethyl chloride is an ideal substrate for this type of alkylation strategy. The chloride atom serves as the leaving group, which can be displaced by the incoming [18F]fluoride nucleophile. This reaction would produce 1-(2-[18F]fluoroethyl)azepane. This resulting 18F-labeled building block can then be used in subsequent steps to be attached to a larger molecule of interest, thereby creating a final PET imaging probe. This two-step "prosthetic group" or "synthon" approach is a cornerstone of modern radiochemistry for labeling complex biomolecules.

Chemical Modification and Functionalization of Polymeric Systems

The introduction of functional groups onto polymer chains is a powerful method for creating new materials with tailored properties. 2-(Hexamethyleneimino)ethyl chloride can be used as a reagent for the post-polymerization modification of various polymeric systems.

The reactive chloroethyl group allows the molecule to be grafted onto polymer backbones that possess nucleophilic sites, such as hydroxyl (-OH) or amine (-NH2) groups. For example, natural polymers like cellulose (B213188) or chitosan, or synthetic polymers like polyvinyl alcohol, could be functionalized through this method. The reaction involves the nucleophilic attack from the polymer's functional group on the electrophilic carbon of the chloroethyl group, displacing the chloride and forming a stable covalent bond.

This grafting process introduces the hexamethyleneimino tertiary amine group as a side chain on the polymer. This modification can significantly alter the polymer's properties. For instance, the tertiary amine group can be protonated at acidic pH, imparting pH-responsiveness to the material. Furthermore, the tertiary amine can be quaternized by reacting it with an alkyl halide, introducing a permanent positive charge and creating a cationic polyelectrolyte. This chemistry is analogous to the well-established use of monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) to create stimuli-responsive and functional polymers.

Incorporation into Monomer Units for Polymer Synthesis (e.g., Polyanhydride Co-polymers)

A notable application of 2-(hexamethyleneimino)ethyl chloride is in the functionalization of monomers for the synthesis of advanced co-polymers, such as polyanhydrides. Polyanhydrides are a class of biodegradable polymers known for their use in controlled drug delivery systems. The incorporation of specific functional groups into the polymer backbone can tailor their physical properties and biological interactions.

In one such application, 2-(hexamethyleneimino)ethyl chloride, referred to as 2-Cl-C7A in the study, was used to functionalize a diacid monomer, 2-hydroxy-terephthalic acid. mdpi.com The purpose of this functionalization was to covalently link a molecule with potential adjuvant properties to the polymer, thereby creating a material with built-in immunostimulatory effects. mdpi.com

The synthetic strategy employed was the Williamson Ether Synthesis, a classic S(_N)2 reaction. In this process, the hydroxyl group of 2-hydroxy-terephthalic acid acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloride group of 2-(hexamethyleneimino)ethyl chloride. mdpi.com This reaction results in the formation of an ether linkage, effectively tethering the hexamethyleneiminoethyl group to the terephthalic acid monomer. The reaction is facilitated by the use of a base, such as sodium hydroxide, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. mdpi.com

Table 1: Synthesis of a Functionalized Monomer Using 2-(Hexamethyleneimino)ethyl Chloride

| Reactant 1 | Reactant 2 | Reaction Type | Linkage Formed | Resulting Monomer | Potential Polymer Application |

|---|

Derivatization of Biopolymers and Bioconjugates

The derivatization of biopolymers, such as polysaccharides and proteins, is a critical strategy for modifying their biological activity, solubility, and application profile. While direct, documented examples of the use of 2-(hexamethyleneimino)ethyl chloride HCl for the derivatization of biopolymers and bioconjugates are not prevalent in the reviewed literature, the chemical nature of the compound suggests its potential utility in this area based on established bioconjugation principles.

The alkyl chloride group in 2-(hexamethyleneimino)ethyl chloride is a reactive electrophile that can participate in nucleophilic substitution reactions with functional groups commonly found on biopolymers. For instance, the hydroxyl groups of polysaccharides or the amine groups of proteins could act as nucleophiles to displace the chloride, forming stable ether or amine linkages, respectively. This process would result in the cationization of the biopolymer, introducing the tertiary amine functionality of the hexamethyleneimino group. The introduction of such cationic charges can significantly alter the physicochemical properties of the biopolymer, potentially enhancing its interaction with negatively charged biological molecules like DNA or cell membranes.

The general approach for such a modification would likely involve reacting the biopolymer with 2-(hexamethyleneimino)ethyl chloride under conditions that promote the reactivity of the target nucleophilic groups on the biopolymer. For example, in the case of polysaccharides, the reaction might be carried out in an alkaline solution to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity.

Table 2: Potential Reactions for Biopolymer Derivatization with this compound

| Biopolymer Class | Key Functional Group | Potential Reaction Type | Potential Linkage | Potential Outcome |

|---|---|---|---|---|

| Polysaccharides (e.g., Cellulose, Starch) | Hydroxyl (-OH) | Nucleophilic Substitution (Alkylation) | Ether (-O-) | Cationic polysaccharide with altered solubility and bio-interactions. |

It is important to note that while chemically plausible, the specific reaction conditions, efficiency, and the effect of such modifications on the structure and function of the biopolymers would require empirical investigation. The principles of such reactions are well-established in the field of bioconjugate chemistry, providing a strong theoretical basis for the potential application of this compound as a derivatizing agent for biopolymers.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2-(hexamethyleneimino)ethyl chloride HCl. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information about the molecule's atomic connectivity, functional groups, and mass.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the hexamethyleneimino (azepane) ring and the ethyl chloride chain. The protonation of the tertiary amine by HCl leads to a downfield shift of adjacent protons. The ethyl group protons are expected to appear as two triplets, a characteristic pattern for an -CH₂-CH₂- system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, five unique carbon signals are predicted: two for the ethyl group and three for the azepane ring (due to symmetry). The chemical shifts are influenced by the electronegativity of adjacent atoms (nitrogen and chlorine), providing confirmation of the molecular backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| N-C H₂-CH₂-Cl | ~ 3.5 - 3.7 (t) | ~ 55 - 58 |

| N-CH₂-C H₂-Cl | ~ 3.9 - 4.1 (t) | ~ 38 - 41 |

| N-C H₂ (ring, α to N) | ~ 3.3 - 3.5 (m) | ~ 53 - 56 |

| N-CH₂-C H₂ (ring, β to N) | ~ 1.8 - 2.0 (m) | ~ 25 - 28 |

| N-CH₂-CH₂-C H₂ (ring, γ to N) | ~ 1.6 - 1.8 (m) | ~ 23 - 26 |

t = triplet, m = multiplet

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the 2400-2700 cm⁻¹ region is indicative of the N⁺-H stretch of the tertiary amine salt. C-H stretching vibrations from the alkane portions of the molecule will appear in the 2850-3000 cm⁻¹ range. The C-Cl stretch typically results in a strong absorption in the fingerprint region, generally between 600 and 800 cm⁻¹ docbrown.info.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It can also be useful for identifying the C-Cl and C-N stretching modes, as well as the skeletal vibrations of the azepane ring.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N⁺-H Stretch | 2400 - 2700 (broad) | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Bend | 1350 - 1470 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and obtaining structural information from fragmentation patterns.

The molecular weight of the cationic portion of 2-(hexamethyleneimino)ethyl chloride [C₈H₁₇ClN]⁺ is 162.10 g/mol . In mass spectrometry, the molecular ion peak would be observed at this m/z value. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom libretexts.org. This would lead to the formation of a stable iminium ion.

LC-MS: Liquid chromatography-mass spectrometry is well-suited for the analysis of polar and non-volatile compounds like amine hydrochlorides. Electrospray ionization (ESI) is a common technique used to generate ions from the sample in solution.

GC-MS: Gas chromatography-mass spectrometry is typically used for volatile compounds. Direct analysis of the hydrochloride salt is challenging due to its low volatility. However, analysis can be performed after converting the salt to its more volatile free base form or by using pyrolysis-GC-MS. GC-MS is particularly useful for identifying volatile impurities cernobioscience.com.

Table 3: Predicted Mass Spectrometry Fragments for the 2-(hexamethyleneimino)ethyl chloride Cation

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 162/164 | [C₈H₁₇ClN]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |

| 126 | [C₈H₁₇N]⁺ | Loss of Cl radical |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage (loss of CH₂Cl radical) |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the azepane ring |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of reaction progress.

HPLC is a primary technique for determining the purity of non-volatile compounds. Due to the polar nature of this compound and its lack of a strong UV chromophore, specific HPLC methods are required.

Column and Mobile Phase: Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can provide good retention and separation of polar amines sielc.com. Alternatively, reversed-phase columns (e.g., C18) can be used with acidic mobile phases and an ion-pairing agent.

Detection: Since aliphatic amines lack significant UV absorbance, detectors other than UV-Vis are often necessary researchgate.netchromforum.org. Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are highly effective for detecting such compounds sielc.com.

Table 4: Typical HPLC Method Parameters for Tertiary Amine Analysis

| Parameter | Condition |

| Column | Mixed-Mode Cation-Exchange/Reversed-Phase or C18 |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) or acid (e.g., TFA) |

| Detection | ELSD, CAD, or MS |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

Gas chromatography is a powerful technique for the analysis of volatile organic compounds. While the hydrochloride salt itself is not suitable for direct GC analysis, the method is crucial for quantifying volatile impurities or for analyzing the compound after conversion to its free base.

Sample Preparation: For the analysis of volatile impurities within the salt, headspace GC is the preferred method. This involves heating the sample in a sealed vial to partition volatile analytes into the gas phase, which is then injected into the GC ijpsonline.com. To analyze the compound itself, a liquid-liquid extraction under basic conditions is required to isolate the volatile free amine.

Column and Detector: A mid-polarity column, such as a DB-624 or a WAX-type phase, is often used for amine analysis to ensure good peak shape ijpsonline.comnih.gov. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of separated components cernobioscience.comnih.gov.

Table 5: Typical GC Method Parameters for Amine or Volatile Impurity Analysis

| Parameter | Condition |

| Technique | Headspace GC (for impurities) or Direct Injection (for free base) |

| Column | DB-624 (or similar 6% cyanopropylphenyl phase) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temp. | 200 - 250 °C |

| Oven Program | Temperature gradient (e.g., 40 °C hold, then ramp to 240 °C) ijpsonline.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 250 - 280 °C |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a crystalline compound. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation by mapping the electron density of a single crystal that has been diffracted by an X-ray beam.

For 2-(hexamethyleneimino)ethyl chloride hydrochloride, a successful crystallographic analysis would yield a detailed three-dimensional model of the molecule. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is rotated in a high-intensity X-ray beam. The resulting diffraction pattern is then mathematically processed to generate an electron density map, from which the positions of individual atoms can be resolved.

The data obtained from this analysis would confirm the presence of the protonated azepane (hexamethyleneimino) ring and the chloroethyl side chain, along with the chloride counter-ion. Crucially, it would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This information is vital for understanding the conformational preferences of the seven-membered azepane ring, which is known for its flexibility, and the orientation of the chloroethyl group relative to the ring. The resulting structural data are typically deposited in crystallographic databases to serve as a permanent record and reference.

| Crystallographic Parameter | Description | Significance for this compound |

|---|---|---|

| Crystal System | The basic lattice structure (e.g., monoclinic, orthorhombic). | Defines the fundamental symmetry and shape of the unit cell. |

| Space Group | The specific symmetry elements present in the crystal. | Provides detailed insight into the packing arrangement of molecules. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. | Determines the exact size and shape of the molecular packing unit. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms atomic connectivity (e.g., C-N, C-Cl, C-C bond distances). |

| Bond Angles (°) | The angle formed by three connected atoms. | Reveals the geometry around each atom and the strain within the azepane ring. |

| Torsion Angles (°) | The angle between planes through two sets of three atoms. | Defines the specific conformation of the flexible azepane ring and the ethyl side chain. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method provides a fundamental check of a compound's purity and empirical formula. The molecular formula for 2-(hexamethyleneimino)ethyl chloride hydrochloride is C8H17Cl2N. thermofisher.com

The procedure involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides, which are then quantitatively measured by various detection methods. The percentage of chlorine is typically determined by other methods, such as titration.

The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's stoichiometric purity and confirms that the correct elements are present in the correct proportions.

| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |

|---|---|---|

| Carbon (C) | 48.49% | To be determined |

| Hydrogen (H) | 8.65% | To be determined |

| Chlorine (Cl) | 35.79% | To be determined |

| Nitrogen (N) | 7.07% | To be determined |

Computational Chemistry and Theoretical Investigations of 2 Hexamethyleneimino Ethyl Chloride Hcl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. These calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, representing regions of high electron density, while the LUMO indicates its ability to accept electrons, highlighting electron-deficient regions.

For 2-(hexamethyleneimino)ethyl chloride HCl, the HOMO would likely be localized around the nitrogen atom of the azepane ring and the chloride anion, as these are the most electron-rich centers. The LUMO, conversely, would be expected to be distributed around the anti-bonding orbitals of the carbon-chlorine bond in the ethyl chloride moiety and the positively charged nitrogen center, indicating sites susceptible to nucleophilic attack.

The electron density distribution, which can be calculated from the molecular wavefunction, would illustrate the probability of finding an electron in a given region. In this molecule, a higher electron density would be concentrated around the electronegative chlorine and nitrogen atoms, while the hydrogen and carbon atoms would exhibit lower electron densities. This uneven distribution is key to the molecule's polarity and reactivity.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. numberanalytics.com The ESP map is color-coded to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent areas that are relatively neutral.

For this compound, an ESP map would be expected to show a significant region of negative potential (red) around the chloride counter-ion and the lone pair region of the covalently bonded chlorine atom. Conversely, the protonated nitrogen atom and its attached hydrogen would display a strong positive potential (blue), highlighting its acidic character and role as a hydrogen bond donor. The hydrocarbon portions of the azepane ring and ethyl chain would appear largely neutral (green). This visualization is crucial for predicting non-covalent interactions, such as hydrogen bonding and docking with biological macromolecules.

Molecular Descriptors and Cheminformatics Applications

Cheminformatics utilizes molecular descriptors—numerical values that quantify a molecule's physical, chemical, or topological characteristics—to predict its properties and biological activity.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. sigmaaldrich.com It is a strong predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value is generally associated with better membrane permeability.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), measures a compound's solubility in fatty or non-polar environments versus aqueous ones. It is a critical parameter in medicinal chemistry for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, the calculated molecular descriptors are summarized in the table below. The low TPSA value suggests the molecule has good potential for passive transport across biological membranes. The predicted LogP value indicates a moderate degree of lipophilicity.

| Descriptor | Value | Significance |

| Topological Polar Surface Area (TPSA) | 3.2 Ų guidechem.com | Indicates low polarity, suggesting good membrane permeability. |

| Predicted Lipophilicity (XLogP3-AA) | 2.8 | Suggests moderate solubility in non-polar environments. |

Note: Data is based on computational predictions for the parent molecule, 1-(2-Chloroethyl)azepane.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The azepane ring in this compound is not planar and can adopt several low-energy conformations, such as chair and boat forms. The ethyl chloride side chain also possesses conformational flexibility.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be used to elucidate the step-by-step mechanism of chemical reactions, including the identification of transient intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

The this compound molecule contains a reactive alkyl chloride group. A common reaction for such a moiety is intramolecular cyclization, where the nitrogen atom of the azepane ring acts as a nucleophile, displacing the chloride ion to form a bicyclic aziridinium (B1262131) cation.

A theoretical investigation of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactant (1-(2-chloroethyl)azepane) and the product (the aziridinium cation).

Transition State Search: Locating the transition state structure connecting the reactant and product. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. The reactant and product will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such modeling would provide quantitative insights into the feasibility and kinetics of this and other potential reactions, guiding synthetic applications and understanding potential degradation pathways.

Computational Studies on Nucleophilic Substitution Pathways

The reactivity of 2-(hexamethyleneimino)ethyl chloride is dominated by the propensity for intramolecular nucleophilic substitution, a consequence of the proximate nucleophilic nitrogen atom of the hexamethyleneimino group and the electrophilic carbon atom bearing the chlorine atom. Computational chemistry provides a powerful lens through which to investigate the mechanistic intricacies of this transformation. The primary pathway of interest is an intramolecular SN2 reaction, which results in the formation of a bicyclic aziridinium cation.

The transition state for this intramolecular SN2 reaction is expected to feature a trigonal bipyramidal geometry at the electrophilic carbon, with the nitrogen atom of the hexamethyleneimino ring and the departing chloride ion occupying the apical positions. Computational modeling can precisely determine the bond lengths and angles of this fleeting structure, offering insights into the degree of bond formation and bond breaking at the pinnacle of the reaction coordinate.

Solvent effects are a critical aspect of this reaction, as the formation of a charged aziridinium species is highly sensitive to the polarity of the medium. numberanalytics.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often utilized to simulate the influence of the solvent on the reaction energetics. mdpi.com These models treat the solvent as a continuous dielectric medium, which can significantly stabilize the charged transition state and the product, thereby lowering the activation barrier compared to the gas phase. More sophisticated explicit solvent models may also be employed, where a number of solvent molecules are included in the calculation to account for specific solute-solvent interactions, such as hydrogen bonding. nih.gov

The following table presents hypothetical data from a DFT study on the intramolecular cyclization of 2-(hexamethyleneimino)ethyl chloride in various solvents, illustrating the expected trend of decreasing activation energy with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔGrxn) (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | 25.8 | 15.2 |

| Toluene | 2.4 | 22.1 | 5.7 |

| Dichloromethane (B109758) | 8.9 | 19.5 | -1.3 |

| Acetonitrile | 37.5 | 17.3 | -6.8 |

| Water | 78.4 | 16.5 | -9.4 |

In Silico Screening and Predictive Modeling for Novel Reactivity

Beyond the well-established intramolecular cyclization, in silico screening and predictive modeling offer avenues to explore the novel reactivity of this compound. These computational techniques can be used to predict the likelihood of this compound participating in a wide array of chemical transformations, potentially uncovering new synthetic applications.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are at the forefront of these predictive efforts. acs.org A QSAR model for reactivity would correlate a set of calculated molecular descriptors for 2-(hexamethyleneimino)ethyl chloride with its predicted reactivity in a specific reaction type. acs.org These descriptors can be categorized as electronic, steric, or thermodynamic.

For 2-(hexamethyleneimino)ethyl chloride, key electronic descriptors would include the partial charges on the nitrogen and the carbon atoms of the ethyl chloride moiety, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the nucleophilicity index of the amine. acs.org Steric descriptors could encompass parameters such as molecular volume and surface area, which would be pertinent in reactions where steric hindrance plays a significant role. Thermodynamic descriptors, such as the heat of formation, can also contribute to the predictive power of the model.

In silico screening can be performed by developing a library of potential reactions and using a trained predictive model to estimate the reaction outcome for 2-(hexamethyleneimino)ethyl chloride. For instance, a model trained on a large dataset of known nucleophilic substitution reactions could predict the feasibility of this compound reacting with a variety of external nucleophiles, in competition with the intramolecular cyclization. Similarly, its potential as a reactant in other reaction classes, such as elimination or radical reactions, could be assessed.

The following table provides a hypothetical example of an in silico screening of 2-(hexamethyleneimino)ethyl chloride for a set of novel reactions. The "Reactivity Score" is a hypothetical output from a predictive model, where a higher score indicates a greater predicted likelihood of the reaction occurring under standard conditions.

| Reaction Type | Key Molecular Descriptors | Predicted Reactivity Score (Arbitrary Units) | Predicted Major Product |

|---|---|---|---|

| Intermolecular SN2 with Azide | LUMO Energy, C-Cl Bond Polarity | 65 | 2-(Hexamethyleneimino)ethyl azide |

| E2 Elimination (with a strong, hindered base) | Acidity of β-hydrogens, Steric Hindrance at α-carbon | 42 | 1-Vinyl-azepane |

| Grignard Reagent Formation | C-Cl Bond Dissociation Energy | 15 | (2-(Hexamethyleneimino)ethyl)magnesium chloride |

| Radical-mediated C-H activation at the azepane ring | C-H Bond Dissociation Energies | 35 | Various functionalized azepane derivatives |

These predictive models, once validated with experimental data, can significantly accelerate the discovery of new chemical reactions and synthetic methodologies by prioritizing the most promising avenues for laboratory investigation. acs.org

Emerging Research Frontiers and Future Prospects for 2 Hexamethyleneimino Ethyl Chloride Hcl

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of 2-(hexamethyleneimino)ethyl chloride HCl. mdpi.commdpi.com

One notable advancement is the development of a more environmentally friendly synthesis method for N-(2-chloroethyl) hexamethylene imine hydrochlorate. This process utilizes readily available chemical raw materials and avoids the use of highly toxic substances or intermediates with significant hazard coefficients, thereby improving the safety and environmental profile of the production process. researchgate.net

Future research in this area is expected to focus on the development of biocatalytic routes for the synthesis of this compound and its derivatives. Biocatalysis, the use of natural catalysts such as enzymes, offers a promising green alternative to traditional chemical synthesis by enabling reactions to be carried out under milder conditions with high selectivity, thus minimizing waste and energy consumption. semanticscholar.orgnih.gov

The exploration of greener solvents and reaction conditions is another key area of research. By replacing hazardous organic solvents with more benign alternatives and optimizing reaction parameters to reduce energy consumption, the environmental footprint of processes involving this compound can be significantly reduced. researchgate.netresearchgate.net

Integration into Flow Chemistry and Automated Synthetic Systems

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical production. akjournals.com Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for seamless integration of multiple reaction and purification steps. mdpi.comgoogle.comsigmaaldrich.com

The synthesis of related N-chloroamines has been successfully demonstrated in continuous, biphasic processes, highlighting the potential for applying this technology to the production of this compound. acsgcipr.org Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further enhance the efficiency and throughput of processes involving this compound, enabling the rapid synthesis and screening of libraries of related molecules for drug discovery and other applications. researchgate.netnih.gov

Future prospects in this area include the development of fully automated, end-to-end synthesis and purification systems for this compound and its derivatives. The integration of real-time monitoring and feedback control will allow for the optimization of reaction conditions on the fly, leading to higher yields and purity.

Discovery of Novel Reactivity Modes and Catalytic Partnerships

Research into the reactivity of the azepane ring, the core structure of this compound, is uncovering novel reaction pathways and catalytic partnerships. The azepane motif is a common feature in many bioactive molecules and approved drugs, making the development of new synthetic methods for its functionalization a key area of interest. rwth-aachen.demanchester.ac.ukrsc.org

Recent studies have explored the dearomative ring expansion of nitroarenes to synthesize complex azepanes, a process mediated by blue light at room temperature. nih.govnih.govresearchgate.net This photochemical approach offers a mild and efficient route to functionalized azepanes. Additionally, the photocatalytic generation of nitrenes is being investigated as a sustainable method for nitrene transfer reactions, which can be used to introduce nitrogen-containing functional groups into organic molecules. nih.gov

The transition metal-catalyzed ring-opening of aziridines provides another avenue for the synthesis of azepine derivatives. mdpi.com Furthermore, copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes have been developed for the selective preparation of azepine derivatives. nih.govmdpi.com These catalytic methods offer a high degree of control over the stereochemistry of the products, which is crucial for the synthesis of chiral drugs and other bioactive molecules.

Future research will likely focus on the development of new catalytic systems that can activate the C-Cl bond of this compound, enabling a wider range of cross-coupling and functionalization reactions. The exploration of photocatalytic and electrocatalytic methods could lead to the discovery of novel reactivity modes under mild and environmentally friendly conditions. chemistryworld.commdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique chemical structure of this compound makes it a valuable building block for the synthesis of advanced materials with tailored properties. The intersection of organic chemistry and materials science is a fertile ground for the development of new functional polymers and nanomaterials. chemistryworld.com

One promising area of research is the use of this compound and its derivatives as monomers in the synthesis of stimuli-responsive polymers. mdpi.comnih.govrsc.orgmdpi.comgoogle.com These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. This responsiveness makes them attractive for a variety of applications, including drug delivery, tissue engineering, and sensors. mdpi.comnih.govdovepress.com

For example, polymers containing the 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) group, which is structurally similar to the reactive portion of this compound, have been shown to exhibit both pH and temperature responsiveness. nih.govnih.gov By incorporating the hexamethyleneimino group, it may be possible to fine-tune the responsive properties of these polymers for specific applications.

The synthesis of functional polymers using techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for precise control over the polymer architecture, including molecular weight, composition, and end-group functionality. researchgate.netsigmaaldrich.comnih.govrsc.org This level of control is essential for creating well-defined materials with predictable properties.

Future research in this interdisciplinary field will likely focus on the development of novel polymers and materials derived from this compound with advanced functionalities. This could include the synthesis of biodegradable polymers for biomedical applications, conductive polymers for electronics, and advanced coatings with self-healing or anti-fouling properties.

Interactive Data Table: Comparison of Polymerization Techniques for Amino-functional Monomers

| Polymerization Technique | Monomer Type | Control over Molecular Weight | Polydispersity | Key Features |

| Free Radical Polymerization | Wide range of vinyl monomers | Limited | High | Simple, robust, but lacks control. |

| Atom Transfer Radical Polymerization (ATRP) | Acrylates, methacrylates, styrenes | Good | Low | Requires a metal catalyst, sensitive to impurities. researchgate.net |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Wide range of monomers | Excellent | Very Low | Tolerant to a wide range of functional groups and reaction conditions. researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(hexamethyleneimino)ethyl chloride HCl, and how can purity be verified?

- Methodology :

- Synthesis : Use nucleophilic substitution between hexamethyleneimine and 2-chloroethyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize from ethanol/water mixtures. Confirm purity via melting point analysis (expected range: 180–185°C) and HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .

- Characterization : Use H NMR (DO solvent, δ 3.6–3.8 ppm for ethylene protons) and FT-IR (N-H stretch at ~3300 cm, C-Cl at ~700 cm) .

Q. How should solubility and stability be evaluated for this compound in aqueous and organic solvents?

- Methodology :

- Solubility : Perform gravimetric analysis in water, ethanol, and dichloromethane at 20°C. Report solubility in g/L (e.g., water: ~2000 g/L) .

- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C). Monitor decomposition via UV-Vis spectroscopy (λ = 260 nm) and quantify hydrolyzed byproducts using GC-MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, rinse with 1% sodium bicarbonate solution; for inhalation, administer oxygen if respiratory distress occurs .

- Waste Disposal : Neutralize with 10% sodium hydroxide before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does steric hindrance from the hexamethyleneimino group influence the compound’s reactivity in alkylation reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., diethylaminoethyl chloride HCl) in SN2 reactions using benzyl bromide as the electrophile. Track progress via H NMR integration .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze transition-state geometries and steric effects on activation energy .

Q. What contradictions exist in reported toxicity data, and how can they be resolved?

- Methodology :

- Toxicological Analysis : Compare LD values from acute oral toxicity studies in rodents (e.g., OECD Guideline 423). Address discrepancies by standardizing test conditions (e.g., vehicle: 0.9% saline vs. corn oil) .

- Mechanistic Studies : Use in vitro assays (e.g., Ames test for mutagenicity) to differentiate compound-specific effects from solvent artifacts .

Q. Can this compound act as a phase-transfer catalyst in biphasic systems, and what parameters optimize its efficacy?

- Methodology :

- Reaction Screening : Test catalytic performance in alkylation of phenylacetonitrile with 1-bromooctane (water/toluene system). Measure yield via GC-FID and compare turnover frequency (TOF) with quaternary ammonium salts .

- Interfacial Tension Analysis : Use pendant drop tensiometry to correlate catalytic activity with interfacial behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.